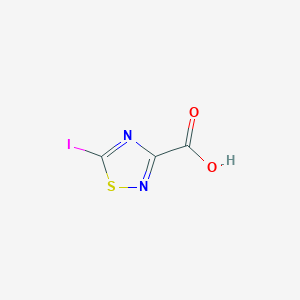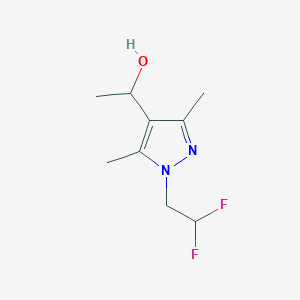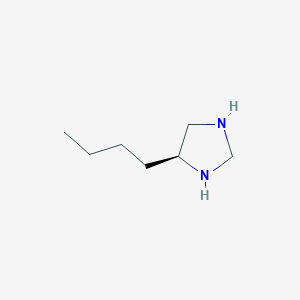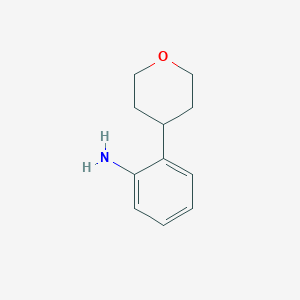
2-(Tetrahydro-2H-pyran-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetrahydro-2H-pyran-4-yl)aniline is an organic compound characterized by the presence of a tetrahydropyran ring attached to an aniline moiety. This compound is notable for its unique structure, which combines the properties of both tetrahydropyran and aniline, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of tetrahydropyran derivatives with aniline under specific conditions. One common method includes the use of a platinum-catalyzed hydroalkoxylation of hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using lanthanide triflates as catalysts in room temperature ionic liquids, providing high yields of the desired product . The use of silver (I) triflate and copper (I)-Xantphos systems are also common in industrial settings due to their efficiency and mild reaction conditions .
化学反应分析
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学研究应用
2-(Tetrahydro-2H-pyran-4-yl)aniline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound’s aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its binding to enzymes and receptors. The tetrahydropyran ring provides structural stability and can enhance the compound’s solubility and bioavailability .
相似化合物的比较
2-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran ring but differs in the functional group attached to the ring.
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride: Similar structure with a methoxy group attached to the tetrahydropyran ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromomethyl group instead of an aniline moiety.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of the tetrahydropyran ring and aniline moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
2-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H15NO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
InChI 键 |
ILPZNTAHLDGQKW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


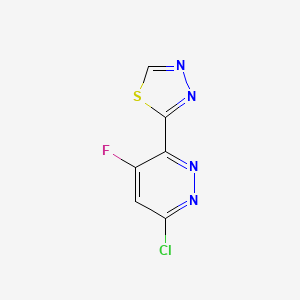
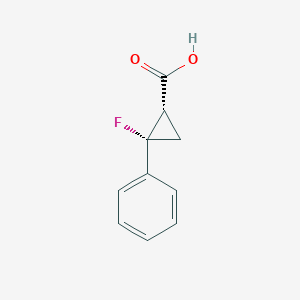
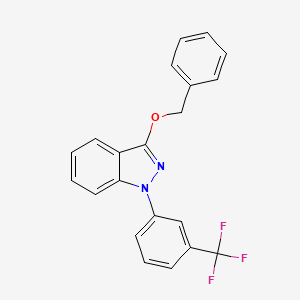
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)
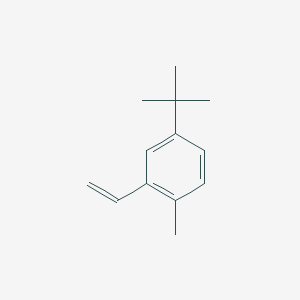
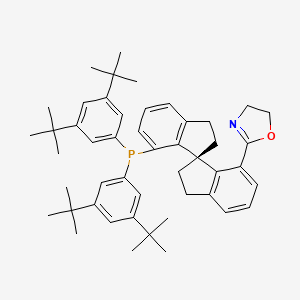
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
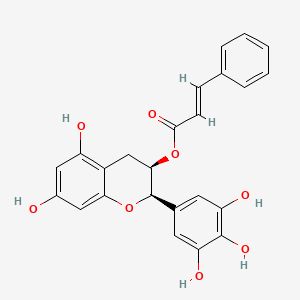
![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
